molecular formula C16H18 B1215186 3,3',4,4'-Tetramethylbiphenyl CAS No. 4920-95-0

3,3',4,4'-Tetramethylbiphenyl

Cat. No. B1215186
CAS RN: 4920-95-0
M. Wt: 210.31 g/mol
InChI Key: YXBIAYXZUDJVEB-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetramethylbiphenyl is a chemical compound with the molecular formula C16H18 . It has a molecular weight of 210.32 . The compound is an off-white solid .


Synthesis Analysis

The synthesis of 2,3,3’,4’-Tetramethylbiphenyl can be achieved through a palladium-catalyzed boronic acid cross-coupling reaction . This process involves the cross-coupling of 4-bromo-1,2-dimethylbenzene and 3,4-dimethylphenylmagnesium bromide with NiF2-PPh3 as the catalyst .


Molecular Structure Analysis

The InChI code for 3,3’,4,4’-Tetramethylbiphenyl is 1S/C16H18/c1-11-5-7-15(9-13(11)3)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 . The compound has a rotatable bond count of 1 .


Physical And Chemical Properties Analysis

3,3’,4,4’-Tetramethylbiphenyl has a molecular weight of 210.31 g/mol . It has a computed XLogP3-AA value of 5 , indicating its lipophilicity. The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It’s stable under normal conditions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : 3,3',4,4'-Tetramethylbiphenyl derivatives have been synthesized through various methods. For example, 4,4'-bis(4-hydroxybenzoyloxy)-3,3',5,5'-tetramethylbiphenyl was synthesized from specific precursors, highlighting the importance of reaction conditions on product yield (Zhang Peng-yun, 2011).
  • Characterization Techniques : The structural characterization of these compounds often involves techniques such as IR and ~1HNMR, providing detailed insights into their chemical properties (Zhang Peng-yun, 2011).

Material Science Applications

  • Polyimide Synthesis : This compound has been used in the preparation of novel fluorinated diamine monomers, leading to the development of polyimides with desirable properties such as solubility, thermal stability, and mechanical robustness (Chin‐Ping Yang, S. Hsiao, Kuei-Hung Chen, 2002).
  • Polybenzimidazole Resin : It has also been involved in the synthesis of polybenzimidazole resin, a material with potential applications in high-temperature contexts due to its stability and robustness (Li Bo-luo, 2009).

Environmental Science

  • Gas Adsorption Properties : Studies have shown that derivatives of 3,3',4,4'-Tetramethylbiphenyl can exhibit interesting microporous structures capable of reversible adsorption of gases like nitrogen and hydrogen, which could have implications in environmental science and technology (K. Msayib et al., 2009).

Chemical Synthesis and Characterization

  • Diverse Chemical Reactions : The compound has been utilized in various chemical syntheses, demonstrating its versatility in chemical reactions and potential as a building block for more complex molecules. For instance, its derivatives have been used in the study of polychlorinated biphenyls (PCBs), highlighting its relevance in understanding environmental pollutants (S. Safe, 1994).

Safety And Hazards

When handling 3,3’,4,4’-Tetramethylbiphenyl, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . The compound should be handled in a well-ventilated area, and all sources of ignition should be removed .

properties

IUPAC Name

4-(3,4-dimethylphenyl)-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-11-5-7-15(9-13(11)3)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBIAYXZUDJVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074646
Record name 1,1'-Biphenyl, 3,3',4,4'-tetramethyl-
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,4'-Tetramethylbiphenyl

CAS RN

4920-95-0
Record name 3,3′,4,4′-Tetramethylbiphenyl
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,3',4,4'-Tetramethylbiphenyl
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Record name 1,1'-Biphenyl, 3,3',4,4'-tetramethyl-
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Record name 1,1'-Biphenyl, 3,3',4,4'-tetramethyl-
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Record name 3,3',4,4'-Tetramethylbiphenyl
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Record name 3,3′,4,4′-Tetramethylbiphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
AR Urbanik - 1967 - search.proquest.com
In this work an attempt was made to synthesize a species containing two benzocyclobutenyl groups in one molecule. It would be of interest to compare the properties and reactivity of …
Number of citations: 3 search.proquest.com
DW Lawson, JFW McOmie, DE West - Journal of the Chemical Society …, 1968 - pubs.rsc.org
The following methoxy-biphenylenes have been prepared: 2,7-dimethoxy-1,3,4,5,6,8-hexamethyl-,2,3,6,7-tetramethoxy-1,8-dimethyl-, and 1,4,5,8-tetramethoxy-2,3,6,7-tetramethyl-…
Number of citations: 7 pubs.rsc.org
TA Marks, GL Kimmel, RE Staples - Toxicological Sciences, 1989 - academic.oup.com
Outbred albino (CD-1) mice were given the following biphenyl isomers by gavage in cottonseed oil on Days 6–15 of gestation: 4,4′-dichlorobiphenyl (DCB) at 16, 32, and 64 mg/kg/day…
Number of citations: 30 academic.oup.com
RJ Bushby, C Hardy - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
Photolysis of 4′,5′-dimethoxy-1,1′ : 2′,1″-terphenyl (3) in the presence of iodine gives 2,3-dimethoxy-triphenylene (4)(72%). A similar photolysis of either 3,4-dimethoxy-3″,4′,4…
Number of citations: 30 pubs.rsc.org
IA Novakov, BS Orlinson, RV Brunilin, AA Bakshaeva… - Май - vstu.ru
The possibility to use the Wurtz-Grignard reaction for 3, 3', 4, 4'-tetramethylbiphenyl synthesis, which is the starting compound for the 3, 3', 4, 4'-tetracarboxy-1, 1'-biphenyl dianhydride …
Number of citations: 0 www.vstu.ru
I Puskas, EK Fields - The Journal of Organic Chemistry, 1966 - ACS Publications
Nitration of alkyl homologs of benzene is often accompanied by coupling to nitrobiphenyls if the nitric acid is added to the hydrocarbon. This unusual reaction, with one exception, has …
Number of citations: 12 pubs.acs.org
YH Kim, HS Kim, SK Ahn, SO Jung, SK Kwon - Polymer, 2002 - researchgate.net
Aromatic polyimides are widely used in the semiconductor and electronic packaging industry because of their outstanding thermal stability, good insulation properties with low dielectric …
Number of citations: 9 www.researchgate.net
K Mayura, CB Spainhour, L Howie, S Safe, TD Phillips - Toxicology, 1993 - Elsevier
Administration of 3,3′,4,4′,5-pentachlorobiphenyl (pentaCB) to female C57BL/6 mice at doses from 130.5 to 522 μg/kg body weight resulted in the dose-dependent formation of fetal …
Number of citations: 44 www.sciencedirect.com
I Puskas, EK Fields - The Journal of Organic Chemistry, 1967 - ACS Publications
o-Xylene, o-diethylbenzene, and hemimellitene react with nitric acid to give biphenyls. Reactive intermedi-ates can be preferentially intercepted by a more basic alkylbenzene to …
Number of citations: 13 pubs.acs.org
S Sinkkonen, E Kolehmainen, K Laihia… - International journal of …, 1993 - Taylor & Francis
As a continuation of earlier research some more polychlorinated and polymethylated dibenzothiophenes (PCDBTs and PMetDBTs, respectively) have been synthesized and separated. …
Number of citations: 11 www.tandfonline.com

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